N,2-Dimethyl-N-(methoxycarbonyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-Dimethyl-N-(methoxycarbonyl)aniline is a chemical compound that belongs to the class of anilines. It is also known as DMC-aniline and is used in various scientific research applications.
Wirkmechanismus
The mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline is not fully understood. However, it is believed to act as a nucleophile in various reactions. It can also act as a ligand in coordination chemistry.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of N,2-Dimethyl-N-(methoxycarbonyl)aniline. However, it is considered to be non-toxic and non-carcinogenic. It is also stable under normal laboratory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N,2-Dimethyl-N-(methoxycarbonyl)aniline in lab experiments include its low cost, easy availability, and simple synthesis method. However, its limitations include its limited solubility in water and its limited stability under acidic conditions.
Zukünftige Richtungen
There are several future directions for the research on N,2-Dimethyl-N-(methoxycarbonyl)aniline. Some of these include:
1. Synthesis of new derivatives of N,2-Dimethyl-N-(methoxycarbonyl)aniline with improved properties.
2. Investigation of the mechanism of action of N,2-Dimethyl-N-(methoxycarbonyl)aniline in various reactions.
3. Development of new applications for N,2-Dimethyl-N-(methoxycarbonyl)aniline in the field of coordination chemistry.
4. Investigation of the biochemical and physiological effects of N,2-Dimethyl-N-(methoxycarbonyl)aniline in living organisms.
5. Synthesis of N,2-Dimethyl-N-(methoxycarbonyl)aniline using green chemistry methods to reduce the environmental impact of its synthesis.
Conclusion:
N,2-Dimethyl-N-(methoxycarbonyl)aniline is a versatile chemical compound with various scientific research applications. Its simple synthesis method, low cost, and easy availability make it a popular choice in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Additionally, there is a need to explore new applications for N,2-Dimethyl-N-(methoxycarbonyl)aniline and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of N,2-Dimethyl-N-(methoxycarbonyl)aniline involves the reaction between aniline and dimethyl carbonate in the presence of a catalyst. The reaction takes place at a temperature of 80-120°C and the yield of the product is around 80-85%. This method is simple, efficient, and cost-effective.
Wissenschaftliche Forschungsanwendungen
N,2-Dimethyl-N-(methoxycarbonyl)aniline has various scientific research applications. It is used as a reagent in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. It is also used as a building block for the synthesis of other anilines and heterocycles. Additionally, it is used as a ligand in coordination chemistry.
Eigenschaften
CAS-Nummer |
104189-18-6 |
---|---|
Produktname |
N,2-Dimethyl-N-(methoxycarbonyl)aniline |
Molekularformel |
C10H13NO2 |
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
methyl N-methyl-N-(2-methylphenyl)carbamate |
InChI |
InChI=1S/C10H13NO2/c1-8-6-4-5-7-9(8)11(2)10(12)13-3/h4-7H,1-3H3 |
InChI-Schlüssel |
UHLDXJSCYJNYOF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N(C)C(=O)OC |
Kanonische SMILES |
CC1=CC=CC=C1N(C)C(=O)OC |
Synonyme |
Carbamic acid, methyl(2-methylphenyl)-, methyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.